molecular formula C7H6BrNO2 B3035060 1-Bromo-4-(nitromethyl)benzene CAS No. 29559-25-9

1-Bromo-4-(nitromethyl)benzene

Cat. No.: B3035060
CAS No.: 29559-25-9
M. Wt: 216.03 g/mol
InChI Key: XELWURJCOUZILE-UHFFFAOYSA-N
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Description

1-Bromo-4-(nitromethyl)benzene is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of benzene, where a bromine atom is substituted at the para position relative to a nitromethyl group

Scientific Research Applications

1-Bromo-4-(nitromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential use in the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Future Directions

While specific future directions for the use of 1-Bromo-4-(nitromethyl)benzene are not mentioned in the retrieved documents, its use as a syntheses material intermediate and a pharmaceutical intermediate suggests potential applications in the development of new synthetic methods and pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(nitromethyl)benzene can be synthesized through a multi-step process involving the nitration of toluene followed by brominationThe bromination step involves the substitution of a hydrogen atom with a bromine atom using bromine in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(nitromethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as chlorine or iodine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives depending on the electrophile used.

    Reduction: 1-Bromo-4-(aminomethyl)benzene.

    Oxidation: 1-Bromo-4-(carboxymethyl)benzene.

Comparison with Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the methyl group.

    1-Bromo-2-nitromethylbenzene: Similar structure but with the nitro group in the ortho position.

    1-Chloro-4-(nitromethyl)benzene: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives .

Properties

IUPAC Name

1-bromo-4-(nitromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELWURJCOUZILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305316
Record name 1-Bromo-4-(nitromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29559-25-9
Record name 1-Bromo-4-(nitromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29559-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(nitromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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